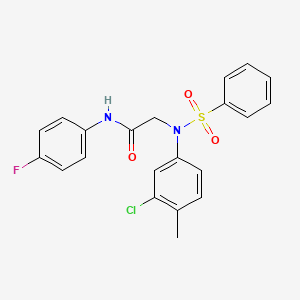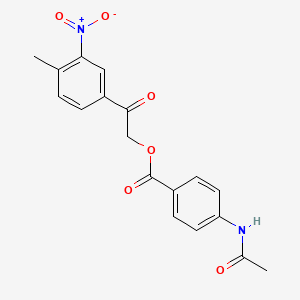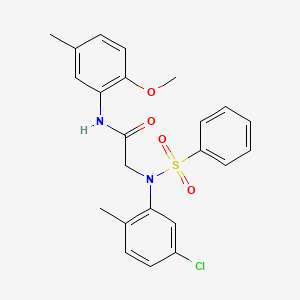![molecular formula C22H19ClN2O5S B3675727 2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3675727.png)
2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid
Descripción general
Descripción
The compound “2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a carboxylic acid group (-COOH), a sulfonyl group (-SO2-), and aromatic rings (benzene rings). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via a reaction with ammonia or an amine. The carboxylic acid group could be formed through oxidation of a primary alcohol or aldehyde. The sulfonyl group could be introduced through a reaction with a sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The aromatic rings would contribute to the compound’s stability and could participate in π-π stacking interactions. The polar functional groups (amino and carboxylic acid groups) could form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could react with carboxylic acids to form amides, or it could be protonated to form a positively charged ammonium ion. The carboxylic acid group could react with alcohols to form esters, or it could lose a proton to form a negatively charged carboxylate ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to its polar functional groups. Its melting and boiling points would likely be relatively high due to the strong intermolecular forces (hydrogen bonding and π-π stacking) between its molecules .Mecanismo De Acción
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known based on the information provided .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-15-9-11-18(12-10-15)31(29,30)25(17-6-4-5-16(23)13-17)14-21(26)24-20-8-3-2-7-19(20)22(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYNFXNPWLWGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3675650.png)
![3-bromo-4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3675652.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3675660.png)


![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B3675674.png)



![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675703.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3675724.png)

![N-[4-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3675738.png)
![4-isopropoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3675741.png)
